4'-(iso-Butylthio)-2,2,2-trifluoroacetophenone is a specialized organic compound characterized by its unique trifluoromethyl and thioether functional groups. This compound is notable for its potential applications in organic synthesis and catalysis. It is derived from 2,2,2-trifluoroacetophenone, which serves as a versatile building block in various chemical reactions.
The compound can be synthesized from commercially available precursors, primarily through methods involving the introduction of the iso-butylthio group to the 4-position of the aromatic ring of 2,2,2-trifluoroacetophenone. This synthesis is often documented in chemical literature and can be obtained from chemical suppliers such as Sigma-Aldrich.
4'-(iso-Butylthio)-2,2,2-trifluoroacetophenone falls under the category of organofluorine compounds and thioether derivatives. Its chemical structure includes a trifluoroacetophenone backbone modified with an iso-butylthio substituent.
The synthesis of 4'-(iso-Butylthio)-2,2,2-trifluoroacetophenone typically involves nucleophilic substitution reactions. The general approach includes:
The molecular formula for 4'-(iso-Butylthio)-2,2,2-trifluoroacetophenone is . The structure features:
CC(C)S(=O)(=O)c1ccc(c(c1)C(=O)C(F)(F)F)C
4'-(iso-Butylthio)-2,2,2-trifluoroacetophenone can participate in various chemical reactions:
These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the trifluoroacetophenone moiety, allowing for further functionalization.
The mechanism of action for reactions involving 4'-(iso-Butylthio)-2,2,2-trifluoroacetophenone typically follows these steps:
Kinetics studies may reveal that reactions involving this compound are influenced by solvent polarity and temperature.
4'-(iso-Butylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:
This compound exemplifies how modifications to traditional acetophenones can lead to valuable derivatives with diverse applications in chemistry and material science.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: